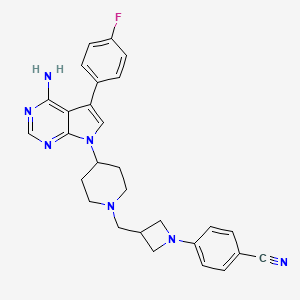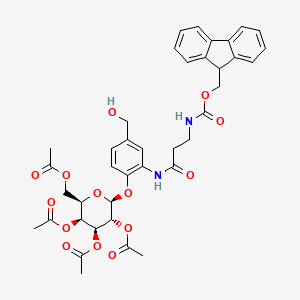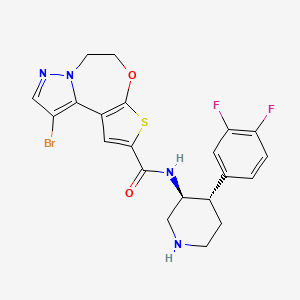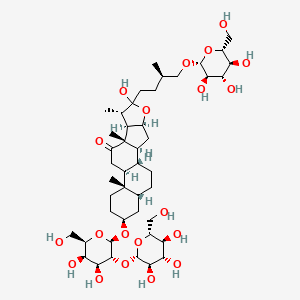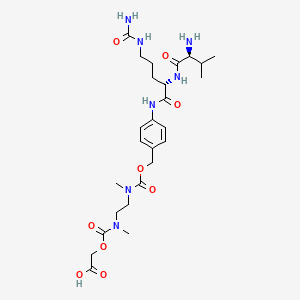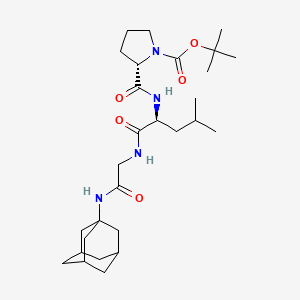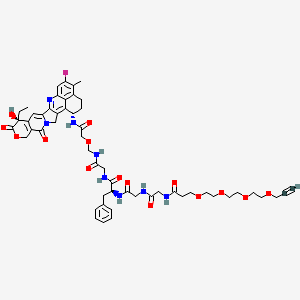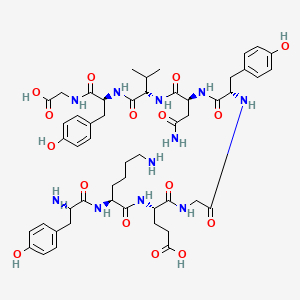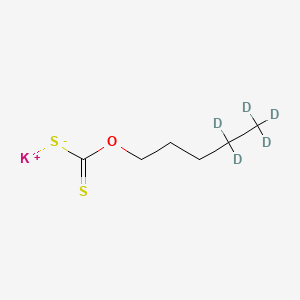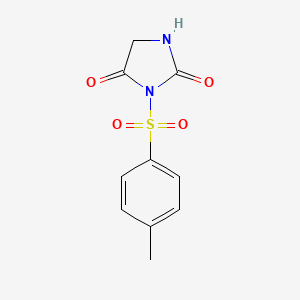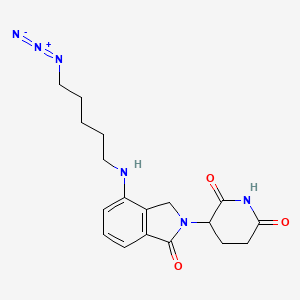
Lenalidomide 4'-alkyl-C5-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide 4’-alkyl-C5-azide is a functionalized cereblon ligand designed for the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkyl LC5 linker with terminal azides, which can be coupled to a target protein ligand. It is primarily used in scientific research for its ability to facilitate targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-alkyl-C5-azide involves the functionalization of lenalidomide with an alkyl LC5 linker that contains terminal azides. The process typically includes:
Starting Material: Lenalidomide.
Linker Attachment: The alkyl LC5 linker is attached to lenalidomide through a series of chemical reactions, often involving amide bond formation.
Azide Introduction: The terminal azide groups are introduced using azidation reactions, which may involve the use of sodium azide and appropriate solvents.
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C5-azide follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for batch synthesis.
Purification: Employing techniques such as crystallization, chromatography, and filtration to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.
Major Products:
Cycloaddition Products: Formed from click chemistry reactions.
Amines: Formed from the reduction of azides.
科学研究应用
Lenalidomide 4’-alkyl-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and therapeutic strategies.
作用机制
Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.
Molecular Targets: Cereblon and target proteins involved in disease pathways.
Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
相似化合物的比较
Lenalidomide 4’-alkyl-C5-azide is unique due to its specific functionalization for PROTAC development. Similar compounds include:
Lenalidomide 4’-alkyl-C3-azide: Another functionalized cereblon ligand with a shorter alkyl linker.
Thalidomide Derivatives: Such as pomalidomide, which also target cereblon but lack the specific azide functionalization.
Other PROTAC Ligands: Various ligands designed for targeted protein degradation, each with unique linkers and functional groups.
Lenalidomide 4’-alkyl-C5-azide stands out due to its specific design for efficient and selective protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C18H22N6O3 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |
InChI 键 |
SDPGTOOVIBSDST-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



